molecular formula C11H13ClFNO2 B2646417 Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride CAS No. 2253638-70-7

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

Cat. No.: B2646417
CAS No.: 2253638-70-7
M. Wt: 245.68
InChI Key: NFURYPZLFLMPSC-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the fluorine and ester groups.

    8-Fluoroquinoline: A related compound with a fluorine atom at the same position but different core structure.

    Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate: Similar but without the fluorine atom.

Uniqueness

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the ester group allows for further chemical modifications.

This compound’s unique combination of structural features makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9;/h2-3,13H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFURYPZLFLMPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNCC2=C(C=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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